REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[Cl-:28].[Cs+:25].[Cs+:26].[F:12][c:13]1[c:14]([CH2:15][Br:16])[cH:17][cH:18][cH:19][cH:20]1.[F:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[nH:8][n:9][c:10]2[I:11].[Na+:27].[O:29]=[CH:30][N:31]([CH3:32])[CH3:33]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[n:8]([CH2:15][c:14]1[c:13]([F:12])[cH:20][cH:19][cH:18][cH:17]1)[n:9][c:10]2[I:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Fc1ccccc1CBr
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
Fc1cnc2[nH]nc(I)c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Type
|
product
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Smiles
|
Fc1cnc2c(c1)c(I)nn2Cc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |